Chemical structure and properties of Antimalarial agent 12
Chemical structure and properties of Antimalarial agent 12
An in-depth analysis of a specific "Antimalarial agent 12" cannot be provided without a more precise chemical identifier. Scientific literature does not refer to a singular, universally recognized compound by this name. The designation "12" appears in various research contexts, often as an arbitrary label for a compound within a series under investigation or as a citation number.
For instance, one study describes the synthesis and antimalarial activities of 12-beta-Allyldeoxoartemisinin[1], while another refers to an intermediate aniline compound labeled "12" used in the synthesis of a series of 7-(2-Phenoxyethoxy)-4(1H)-quinolones[2]. Without a specific chemical name (e.g., IUPAC name), CAS number, or a publication reference that uniquely identifies "Antimalarial agent 12," a comprehensive technical guide on its chemical structure, properties, and associated experimental protocols is not possible.
To proceed with a detailed report, please provide a more specific identifier for the antimalarial agent of interest. This will enable a targeted search for its chemical structure, physicochemical and pharmacological properties, mechanism of action, and any associated experimental data and protocols.
General information on the chemical classes and mechanisms of action of various antimalarial agents can be provided as a broad overview. Antimalarial drugs are typically classified based on their chemical structure, which in turn dictates their mechanism of action[3][4][5]. Major classes include:
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Quinolines and related compounds: (e.g., Chloroquine, Quinine, Mefloquine) These agents generally interfere with the detoxification of heme in the parasite's food vacuole[5][6][7].
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Artemisinin and its derivatives: (e.g., Artesunate, Artemether) The activity of these compounds is attributed to their endoperoxide bridge, which is activated by heme iron, leading to the generation of reactive oxygen species that damage parasite proteins[8][9].
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Antifolates: (e.g., Pyrimethamine, Proguanil) These drugs inhibit enzymes in the parasite's folate biosynthesis pathway, which is crucial for DNA synthesis[4][5].
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Atovaquone: This compound inhibits the parasite's mitochondrial electron transport chain[4][10].
A detailed guide on a specific agent would delve into its unique chemical structure, including key functional groups and stereochemistry. This would be followed by a comprehensive table of its physicochemical properties (e.g., molecular weight, pKa, solubility, logP) and pharmacological properties (e.g., in vitro potency against various Plasmodium strains, in vivo efficacy in animal models, pharmacokinetic parameters, and toxicological data).
Furthermore, the guide would detail the experimental protocols used to determine these properties, such as:
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In vitro antimalarial activity assays: Describing the methodologies for culturing Plasmodium falciparum and assessing drug susceptibility using techniques like the hypoxanthine incorporation assay or SYBR Green I-based fluorescence assay[11].
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In vivo efficacy studies: Outlining the protocols for animal models of malaria (e.g., P. berghei in mice) to evaluate the drug's ability to clear parasitemia[11][12].
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Mechanism of action studies: Providing details on experiments designed to elucidate how the drug kills the parasite.
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Pharmacokinetic studies: Describing the methods for analyzing drug concentrations in biological fluids over time to determine absorption, distribution, metabolism, and excretion (ADME) profiles.
Visualizations, such as diagrams of signaling pathways or experimental workflows, would be generated using Graphviz based on the specific mechanisms and protocols associated with the identified compound.
To receive a comprehensive technical guide, please specify the antimalarial agent of interest.
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial medication - Wikipedia [en.wikipedia.org]
- 4. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimalarial Drugs – Malaria Site [malariasite.com]
- 7. mespharmacy.org [mespharmacy.org]
- 8. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemisinin - Wikipedia [en.wikipedia.org]
- 10. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]
- 11. mmv.org [mmv.org]
- 12. Antimalarial Drugs I Biological Background, Experimental Methods, and Drug Resistance Handbook of Experimental Pharmacology Antimalarial Drugs of Experimental Pharmacology, 68 1 by A.L. Jr. Ager, Paperback | 9783642692536 | PBShop [pbshop.store]
